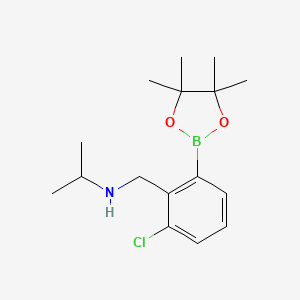

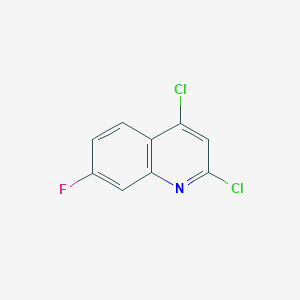

![molecular formula C16H12Cl3NO2 B2410510 (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate CAS No. 861212-27-3](/img/structure/B2410510.png)

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate, hereafter referred to as 4-CMPE, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile molecule, with uses ranging from insecticides to pharmaceuticals, and has been studied extensively in the laboratory. 4-CMPE has been used in a variety of studies, including investigations into its mechanism of action, biochemical and physiological effects, and potential applications in the lab. In

Applications De Recherche Scientifique

Synthesis of New Paramagnetic Glassy Molecular Materials

The synthesis of new paramagnetic glassy molecular materials, including radicals such as bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical, was described. These materials are thermally stable and exhibit luminescent properties, covering the red spectral band of the emission with high intensities, showcasing potential in material science applications (Castellanos et al., 2008).

Preparation of Heterocyclic Structures

The compound was used in condensation reactions with aromatic aldehydes, leading to the production of chalcones with carbamate function. These chalcones further reacted to form derivatives of pyrazole, oxazole, pyrimidine, and selenadiazole, highlighting its role in organic synthesis (Velikorodov et al., 2013).

Application in Dyeing Industry

This compound was used to synthesize disperse dyes for dyeing polyester and nylon 6.6 fabrics. These dyes, along with their metal complexes, exhibited good levelness, excellent fastness properties, and varied color shades, indicating its utility in textile dyeing applications (Abolude et al., 2021).

Development of Solid Lipid Nanoparticles

In agricultural applications, this compound was utilized in the development of solid lipid nanoparticles for the sustained release of pesticides. This technology offers reduced environmental toxicity and improved delivery of bioactive compounds (Campos et al., 2015).

Identification and Detection in Biological Materials

This compound was involved in the development of specific reagents for the detection and identification of carbamate pesticides in biological materials, demonstrating its importance in forensic science and toxicology (Kulkarni et al., 2016).

Synthesis of Antimicrobial Agents

The compound played a role in the synthesis of new quinazolines, which were evaluated for their antimicrobial activity. This highlights its potential in pharmaceutical research, particularly in the development of new antibacterial and antifungal agents (Desai et al., 2007).

Propriétés

IUPAC Name |

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)10-22-16(21)20-8-7-12-3-6-14(18)9-15(12)19/h1-9H,10H2,(H,20,21)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOCLHXOQPAXDK-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)